6-Iodo-4-nitro-1H-indole
Overview
Description
6-Iodo-4-nitro-1H-indole is a type of indole derivative . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, often involves novel methods that have attracted the attention of the chemical community . For instance, the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol can yield a corresponding tricyclic indole .Chemical Reactions Analysis
Indoles, including this compound, can undergo various chemical reactions. For example, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields a corresponding tricyclic indole .Safety and Hazards
When handling 6-Iodo-4-nitro-1H-indole, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . It should not be released into the environment .
Future Directions
Indoles, including 6-Iodo-4-nitro-1H-indole, are a significant type of heterocycle found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and natural compounds . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic system . Therefore, the investigation of novel methods of synthesis and the development of indole derivatives for various applications will continue to be a significant area of research .
Properties
IUPAC Name |
6-iodo-4-nitro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-5-3-7-6(1-2-10-7)8(4-5)11(12)13/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORGALNZISBFEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646459 | |
Record name | 6-Iodo-4-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-55-8 | |
Record name | 6-Iodo-4-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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